molecular formula C24H20N2O4 B2477003 3-(2-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide CAS No. 862829-68-3

3-(2-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide

Cat. No.: B2477003
CAS No.: 862829-68-3
M. Wt: 400.434
InChI Key: WTWQIXHQBVQRJZ-UHFFFAOYSA-N
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Description

3-(2-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of an ethoxybenzamido group and a phenylbenzofuran carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Ethoxybenzamido Group: The ethoxybenzamido group can be introduced via an amide coupling reaction between an ethoxybenzoic acid derivative and an amine.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzofuran or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(2-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxybenzamide
  • N-phenylbenzofuran-2-carboxamide
  • 3-(4-substituted phenyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-ones

Uniqueness

3-(2-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-[(2-ethoxybenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-2-29-19-14-8-7-13-18(19)23(27)26-21-17-12-6-9-15-20(17)30-22(21)24(28)25-16-10-4-3-5-11-16/h3-15H,2H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWQIXHQBVQRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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